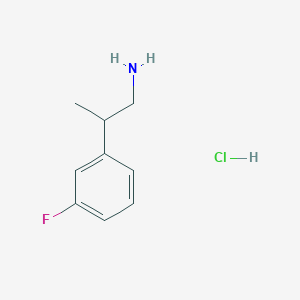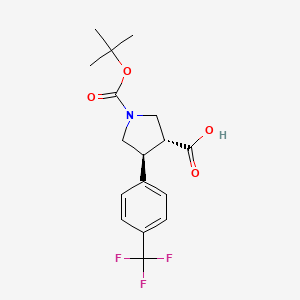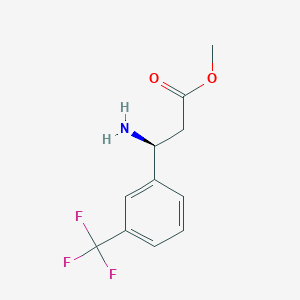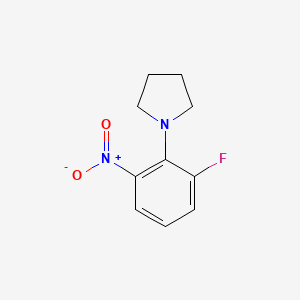
2H-chromene-3-sulfonyl chloride
Overview
Description
2H-chromene-3-sulfonyl chloride is a chemical compound with the CAS Number: 1235441-16-3 . It has a molecular weight of 230.67 . It is widely used in the field of organic synthesis .
Synthesis Analysis
A series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as catalyst . This synthetic strategy is efficient for synthesizing 2H-chromene molecules due to its simple reaction conditions, short reaction time, and overall good yield of products .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Chemical Reactions Analysis
2H-chromenes have been used broadly in materials science and organic synthesis . They are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . They are also used as substrates for the synthesis of antitumor, antimicrobial, fungicidal, insecticidal, and cytotoxic agents, as well as intermediates in the synthesis of numerous natural products and medicinal compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.67 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
The mechanism of action of 2H-chromene-3-sulfonyl chloride is not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess antiviral, antitumor, and anti-inflammatory properties. Additionally, it has been reported to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2H-chromene-3-sulfonyl chloride in lab experiments is its versatility. It can be easily modified to obtain various derivatives, which can be used for different applications. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2H-chromene-3-sulfonyl chloride. One of the major areas of research is the development of new drugs using this compound as a building block. Additionally, studies can be conducted to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and material science.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it can be easily modified to obtain various derivatives. Although its mechanism of action is not well understood, studies have shown that it possesses various pharmacological properties. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Scientific Research Applications
2H-chromene-3-sulfonyl chloride has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the synthesis of pharmaceuticals. It can be used as a building block for the synthesis of various drugs, including antiviral, antitumor, and anti-inflammatory agents.
properties
IUPAC Name |
2H-chromene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKSIZJWKXGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3365412.png)


![3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B3365434.png)
![6-Tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3365439.png)





![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3365485.png)

![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B3365515.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B3365517.png)